molecular formula C14H12N2OS B2714438 5-(benzo[d]thiazol-2-yl)-2-methoxyaniline CAS No. 443291-92-7

5-(benzo[d]thiazol-2-yl)-2-methoxyaniline

Cat. No.: B2714438
CAS No.: 443291-92-7
M. Wt: 256.32
InChI Key: MSIJNZJXLMCTNP-UHFFFAOYSA-N
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Description

5-(benzo[d]thiazol-2-yl)-2-methoxyaniline is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science.

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to possess luminescence properties in both cyclic and merocyanine forms . This suggests that 5-(1,3-Benzothiazol-2-yl)-2-methoxyaniline could interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions.

Cellular Effects

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . This suggests that 5-(1,3-Benzothiazol-2-yl)-2-methoxyaniline could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, suggesting that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been synthesized and studied for their spectral and photochromic properties , suggesting that 5-(1,3-Benzothiazol-2-yl)-2-methoxyaniline may have similar properties.

Metabolic Pathways

Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others . This suggests that 5-(1,3-Benzothiazol-2-yl)-2-methoxyaniline could be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzo[d]thiazol-2-yl)-2-methoxyaniline can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically occurs in ethanol as a solvent and is catalyzed by piperidine . Another method involves the cyclization of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves green chemistry approaches to minimize environmental impact. For instance, the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane and a catalyst such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been reported . This method provides good yields and is considered environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(benzo[d]thiazol-2-yl)-2-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives .

Scientific Research Applications

5-(benzo[d]thiazol-2-yl)-2-methoxyaniline has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(benzo[d]thiazol-2-yl)-2-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-2-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-17-12-7-6-9(8-10(12)15)14-16-11-4-2-3-5-13(11)18-14/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIJNZJXLMCTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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